molecular formula C7H9NO2 B15314817 2-(5-Methyl-1,2-oxazol-3-yl)propanal

2-(5-Methyl-1,2-oxazol-3-yl)propanal

Cat. No.: B15314817
M. Wt: 139.15 g/mol
InChI Key: MYVHGXPRVTVIMA-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,2-oxazol-3-yl)propanal is an organic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a methyl group at the 5-position and a propanal side chain at the 3-position. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, contributing to its electron-deficient nature and reactivity. The aldehyde (-CHO) group in the propanal moiety enhances its utility as a synthetic intermediate, particularly in condensation reactions or nucleophilic additions.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)propanal

InChI

InChI=1S/C7H9NO2/c1-5(4-9)7-3-6(2)10-8-7/h3-5H,1-2H3

InChI Key

MYVHGXPRVTVIMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization and condensation reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,2-oxazol-3-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methyl-1,2-oxazol-3-yl)propanal has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,2-oxazol-3-yl)propanal involves its interaction with specific molecular targets in biological systems. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing various biochemical pathways. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with 2-(5-Methyl-1,2-oxazol-3-yl)propanal, enabling comparisons of functionality, reactivity, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features
This compound C₇H₉NO₂ Aldehyde, oxazole 139.15 Reactive aldehyde for synthesis; oxazole enhances electron deficiency .
1,3-Dimethyl 2-[(5-methyl-1,2-oxazol-3-yl)methyl]propanedioate C₁₀H₁₃NO₅ Ester, oxazole 227.2 Diester scaffold for lab use; stabilized by electron-withdrawing esters .
3-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide C₇H₉ClN₂O₂ Amide, chloro, oxazole 188.61 Chloro substituent increases polarity; amide supports hydrogen bonding .
(2R,3S)-2-Fluoro-3-hydroxy-3-(5-methyl-1,2-oxazol-3-yl)propanol C₇H₁₀FNO₃ Hydroxyl, fluoro, oxazole 175.16 Stereochemical complexity; fluorination impacts solubility/bioactivity .
3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole C₁₄H₁₁N₅OS₂ Triazolothiadiazole, oxazole 337.41 Planar fused-ring system; π-π stacking in crystals .

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